5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides: Exhibits antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
917871-33-1 |
---|---|
Molecular Formula |
C16H14ClN |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C16H14ClN/c17-15-8-6-13(7-9-15)16-10-14(11-18-16)12-4-2-1-3-5-12/h1-9,14H,10-11H2 |
InChI Key |
TUBYNWZBNWIREW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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